Cas no 1804366-53-7 (Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
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- Inchi: 1S/C12H10ClF6NO3/c1-2-22-9(21)4-7-10(11(14,15)16)6(5-13)3-8(20-7)23-12(17,18)19/h3H,2,4-5H2,1H3
- InChI Key: XKTYWLKQAFSEBX-UHFFFAOYSA-N
- SMILES: ClCC1C=C(N=C(CC(=O)OCC)C=1C(F)(F)F)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 403
- XLogP3: 3.8
- Topological Polar Surface Area: 48.4
Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029079741-1g |
Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate |
1804366-53-7 | 97% | 1g |
$1,475.10 | 2022-04-02 |
Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1804366-53-7): A Comprehensive Overview
Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1804366-53-7) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl group, a trifluoromethoxy substituent, and a trifluoromethyl moiety, offers a wide range of applications in the development of novel therapeutic agents.
The chloromethyl group in Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate provides a reactive site for further chemical modifications, making it an attractive intermediate for the synthesis of more complex molecules. This functional group can be readily converted into various other functionalities, such as hydroxymethyl, aminomethyl, or carboxymethyl groups, through well-established chemical reactions. These transformations are crucial for tailoring the compound to meet specific biological or pharmacological requirements.
The presence of the trifluoromethoxy substituent is another key feature of this compound. Trifluoromethoxy groups are known for their ability to enhance the lipophilicity and metabolic stability of molecules, which are essential properties for drug candidates. Recent studies have shown that compounds containing trifluoromethoxy groups exhibit improved pharmacokinetic profiles and enhanced biological activity compared to their non-fluorinated counterparts. This makes Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate an ideal candidate for the development of drugs with improved bioavailability and efficacy.
The trifluoromethyl moiety further contributes to the unique properties of this compound. Trifluoromethyl groups are known for their strong electron-withdrawing effects and high lipophilicity, which can significantly influence the electronic and physical properties of the molecule. These characteristics are particularly useful in the design of drugs that target specific receptors or enzymes. For example, recent research has demonstrated that compounds containing trifluoromethyl groups can exhibit potent inhibitory activity against various kinases and other protein targets involved in disease pathways.
In addition to its structural advantages, Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate has been extensively studied for its potential therapeutic applications. One area of particular interest is its use in the development of anticancer agents. Preclinical studies have shown that this compound and its derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway.
Another promising application of Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate is in the treatment of neurological disorders. Research has indicated that compounds with similar structural features can modulate neurotransmitter systems and ion channels, making them potential candidates for treating conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The ability to fine-tune the chemical structure through modifications at the chloromethyl, trifluoromethoxy, and trifluoromethyl positions allows for the optimization of these compounds to achieve desired therapeutic effects while minimizing side effects.
The synthesis of Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate has been well-documented in the literature. A common synthetic route involves the sequential introduction of the trifluoromethoxy and trifluoromethyl groups onto a pyridine scaffold, followed by alkylation with a chloroalkylating agent to introduce the chloromethyl group. The final step involves esterification with ethyl alcohol to form the ethyl ester derivative. This synthetic strategy provides a robust and scalable method for producing this compound on both laboratory and industrial scales.
In conclusion, Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1804366-53-7) is a highly functionalized compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of structural features makes it an attractive intermediate for the synthesis of novel therapeutic agents with improved pharmacological properties. Ongoing research continues to explore its applications in various fields, including oncology and neurology, highlighting its importance as a valuable tool in drug discovery and development.
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